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Compound of Interest

Compound Name:
3-(Cyclopropylmethoxy)-4-

hydroxybenzoic acid

Cat. No.: B596522 Get Quote

An In-depth Technical Guide to 3-
(Cyclopropylmethoxy)-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a substituted benzoic acid derivative of

significant interest in medicinal chemistry and pharmaceutical development. Its structural motif

is a core component of pharmacologically active molecules, most notably as a key intermediate

in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This guide

provides a comprehensive overview of its chemical properties, a detailed synthesis protocol,

and its relevance within the context of PDE4 inhibition signaling pathways.

Chemical Structure and Properties
The chemical identity of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is defined by a

benzoic acid core substituted with a hydroxyl group at the 4-position and a cyclopropylmethoxy

group at the 3-position.

Chemical Structure:
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Physicochemical Data:

Property Value Reference

CAS Number 1243391-44-7 [1][2][3]

Molecular Formula C₁₁H₁₂O₄ [1][2]

Molecular Weight 208.21 g/mol [1][2]

Physical Form Solid [2]

Purity Typically ≥97% [2]

Storage Conditions
Inert atmosphere, room

temperature
[2]

SMILES
O=C(O)C1=CC=C(O)C(OCC2

CC2)=C1

InChI Key
CPGNRCZMIIWDPZ-

UHFFFAOYSA-N
[2]

Experimental Protocols
Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic
acid
The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid can be achieved through a

multi-step process, adapted from methodologies reported in patents for structurally related

compounds, such as the intermediates of Roflumilast.[1][2][4] A plausible and detailed

experimental protocol is outlined below.
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Workflow for the Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid:

Step 1: Protection of Carboxylic Acid
(e.g., Esterification)

Step 2: Etherification
(Williamson Ether Synthesis)

Step 3: Deprotection of Carboxylic Acid
(e.g., Hydrolysis)

Final Product:
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

Click to download full resolution via product page

A proposed synthetic workflow.

Step 1: Esterification of 3,4-dihydroxybenzoic acid

Reaction Setup: To a solution of 3,4-dihydroxybenzoic acid in a suitable solvent such as

methanol or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is

complete, which can be monitored by thin-layer chromatography (TLC).

Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with

a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent

(e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield the corresponding ester (e.g., methyl 3,4-

dihydroxybenzoate).

Step 2: Selective Etherification
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Reaction Setup: Dissolve the ester from Step 1 in an appropriate polar aprotic solvent, such

as N,N-dimethylformamide (DMF) or acetonitrile.

Addition of Reagents: Add a suitable base, such as potassium carbonate or cesium

carbonate, to the solution. Then, add (bromomethyl)cyclopropane dropwise at room

temperature.

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C)

and stir for several hours to overnight. Monitor the reaction progress by TLC. The

etherification is expected to occur preferentially at the more acidic 3-hydroxyl group.

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water.

Extract the product with an organic solvent. Wash the combined organic layers with water

and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The

crude product can be purified by column chromatography on silica gel to yield the desired 3-

(cyclopropylmethoxy)-4-hydroxybenzoate ester.

Step 3: Hydrolysis of the Ester

Reaction Setup: Dissolve the purified ester from Step 2 in a mixture of an alcohol (e.g.,

methanol or ethanol) and water.

Addition of Base: Add a strong base, such as sodium hydroxide or potassium hydroxide, to

the solution.

Reaction Conditions: Heat the mixture to reflux and stir for a few hours until the hydrolysis is

complete (monitored by TLC).

Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a

mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The product, 3-
(Cyclopropylmethoxy)-4-hydroxybenzoic acid, will precipitate out of the solution.

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to

obtain the final product. Further purification can be achieved by recrystallization from a

suitable solvent system.

Biological Context and Signaling Pathways
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While 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is primarily recognized as a synthetic

intermediate, its structural similarity to known PDE4 inhibitors suggests its relevance in the

context of the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is a key

enzyme that degrades cAMP, a crucial second messenger in various cellular processes.

Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates

Protein Kinase A (PKA).[5][6] This activation can modulate a variety of downstream cellular

responses, including the reduction of inflammatory responses and relaxation of smooth muscle.

Derivatives of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, such as Roflumilast, are

potent PDE4 inhibitors used in the treatment of inflammatory conditions like Chronic

Obstructive Pulmonary Disease (COPD).[7]

Generalized PDE4 Inhibition Signaling Pathway:
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The role of PDE4 inhibitors in the cAMP signaling cascade.
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Conclusion
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a valuable building block in synthetic

organic and medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides

access to a molecular scaffold that is central to the development of potent PDE4 inhibitors.

Understanding its chemical properties and synthetic routes is crucial for researchers engaged

in the discovery and development of novel therapeutics targeting the cAMP signaling pathway

for the treatment of inflammatory and other diseases. The provided technical information

serves as a foundational guide for professionals in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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